
羟氯喹,(S)-
描述
Synthesis Analysis
Hydroxychloroquine (HCQ) and its key intermediates like 4,7-dichloroquinoline (4,7- DCQ) and 2- ((4-aminopentyl) (ethyl)amino)ethan-1-ol 9 (aka hydroxy novaldiamine; HNDA) have been synthesized through various strategies for industrial and academic purposes .Molecular Structure Analysis
Hydroxychloroquine is an aminoquinoline where one of the N-ethyl groups is hydroxylated at position 2 . The molecular formula of Hydroxychloroquine is C18H26ClN3O .Chemical Reactions Analysis
Hydroxychloroquine can undergo various degradation pathways including trans esterification reaction with ethyl acetate and formation of HCA, esterification reaction with sulfuric acid and formation of HCS, typical Hofmann elimination reaction form hydroxychloroquine sulfate will give DHC, oxidation reaction of HCQ with oxygen will give N -oxide impurity .Physical And Chemical Properties Analysis
Hydroxychloroquine is a weak base and has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . The molecular weight of Hydroxychloroquine is 335.9 g/mol .科学研究应用
COVID-19 治疗和预防:
- 由于羟氯喹在体外限制 SARS-CoV-2 复制的能力,因此已对其治疗 COVID-19 的潜力进行了研究。该药物用于此目的的疗效仍然是广泛研究和争论的主题 (Meo、Klonoff 和 Akram,2020)。
- 另一项研究强调了在大流行期间使用羟氯喹等非标签药物的伦理方面,强调需要进行严格而谨慎的研究以确保最大程度地获益 (Li 等人,2022)。
疟疾化学预防:
- 一项关于羟氯喹在由恶性疟原虫引起的疟疾中的药代动力学的研究表明,低于药代动力学模型预测的血浆浓度是预防失败的一个重要原因 (Lim 等人,2009)。
类风湿性关节炎:
- 研究表明,羟氯喹被用作类风湿性关节炎的二线治疗。该研究开发了一个羟氯喹的群体药代动力学模型,有助于理解其在此背景下的临床应用 (Carmichael、Charles 和 Tett,2003)。
多种作用模式和重新利用:
- 已经讨论了羟氯喹对包括 COVID-19 在内的各种疾病的再利用潜力。该综述强调了羟氯喹和氯喹的不同作用模式,包括改变溶酶体内的酸性环境和抑制宿主细胞中的细胞因子风暴 (Tripathy 等人,2020)。
内皮功能障碍:
- 羟氯喹在体外模型中显示出显着降低 TNF-α 和先兆子痫血清诱导的内皮素-1,表明其对内皮功能障碍的保护作用 (Rahman 等人,2016)。
研究趋势的科学计量分析:
- 对截至 2020 年 6 月的羟氯喹研究出版物的分析确定了重要的活跃研究领域和羟氯喹研究中最专业的国家,突出了全球对该药物的兴趣和研究趋势 (Antony、Selvaraju 和 Clarance M,2021)。
作用机制
Target of Action
It is known that the compound interacts with various cellular components, potentially influencing multiple biochemical pathways .
Mode of Action
(S)-Hydroxychloroquine’s mode of action is complex and multifaceted. It is believed to interact with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
(S)-Hydroxychloroquine is thought to affect several biochemical pathways. These include pathways related to inflammation, immune response, and cellular metabolism . The compound’s effects on these pathways can lead to downstream effects such as modulation of immune response and alteration of cellular metabolic processes .
Pharmacokinetics
The pharmacokinetics of (S)-Hydroxychloroquine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the body, distributed to its sites of action, metabolized into various forms, and eventually excreted . These processes influence the compound’s bioavailability, or the extent and rate at which it reaches its sites of action.
Result of Action
The molecular and cellular effects of (S)-Hydroxychloroquine’s action are diverse, reflecting its multiple targets and modes of action. These effects can include modulation of immune response, alteration of cellular metabolic processes, and potential impacts on cellular growth and survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-Hydroxychloroquine. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as diet and exposure to other substances . Understanding these influences is crucial for optimizing the use of the compound in different contexts.
安全和危害
属性
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSMGPRMXLTPCZ-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160181 | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Hydroxychloroquine | |
CAS RN |
137433-24-0 | |
| Record name | (S)-Hydroxychloroquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxychloroquine, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30160181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYCHLOROQUINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U111Z6LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key differences between (R)-Hydroxychloroquine and (S)-Hydroxychloroquine in terms of their activity against SARS-CoV-2?
A1: Research indicates that (S)-Hydroxychloroquine exhibits significantly greater antiviral activity against SARS-CoV-2 compared to its (R)-enantiomer. [] This difference in activity is also observed in their binding affinities to the viral enzyme Mpro, crucial for viral replication. [] Notably, (S)-Hydroxychloroquine demonstrates a less potent inhibitory effect on the hERG channel, suggesting a lower cardiac toxicity risk compared to both (R)-Hydroxychloroquine and the racemic mixture. []
Q2: Does the body handle the two enantiomers of Hydroxychloroquine differently?
A2: Yes, studies show that the pharmacokinetics of Hydroxychloroquine enantiomers differ. Following administration of the racemic mixture, (R)-Hydroxychloroquine reaches higher blood concentrations compared to (S)-Hydroxychloroquine in patients with rheumatoid arthritis. [] This difference suggests stereoselective metabolism of Hydroxychloroquine. [] Furthermore, (S)-Hydroxychloroquine demonstrates a higher renal clearance rate compared to its (R)-enantiomer, suggesting preferential elimination of the (S)-enantiomer through the kidneys. []
Q3: Why is it important to study the individual enantiomers of drugs like Hydroxychloroquine?
A3: Investigating the distinct properties of individual enantiomers is crucial because they can exhibit different pharmacological activities, metabolic profiles, and toxicity risks. [, ] As seen with Hydroxychloroquine, the (S)-enantiomer shows superior antiviral activity and a potentially safer cardiac profile compared to the (R)-enantiomer. [] Understanding these differences can lead to the development of more targeted and safer therapies. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






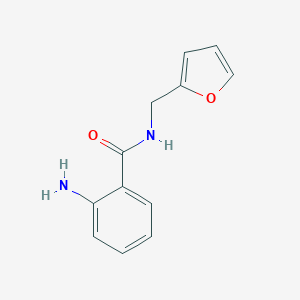

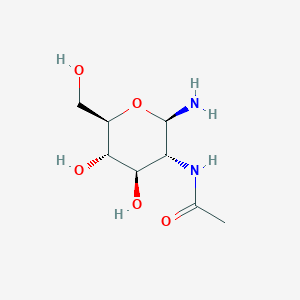

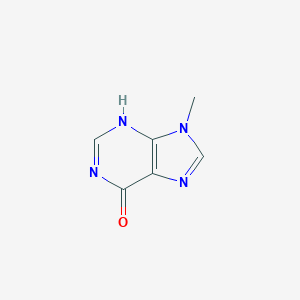
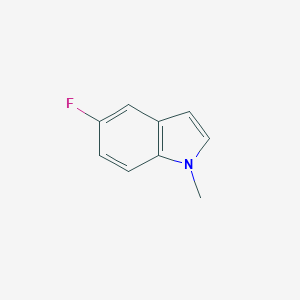
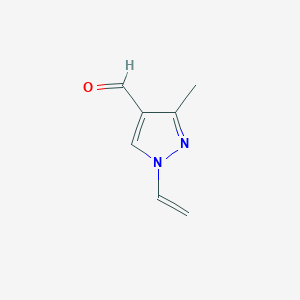
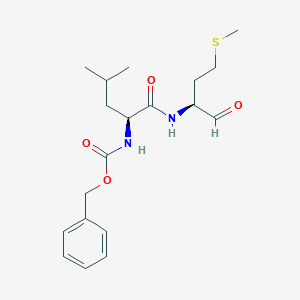
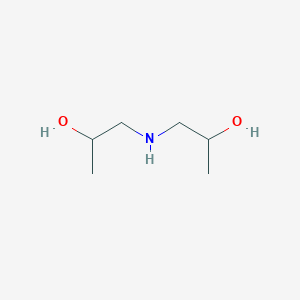
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
